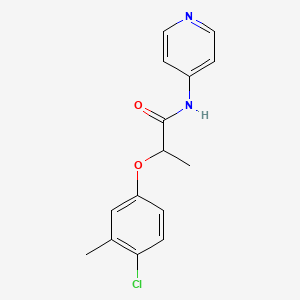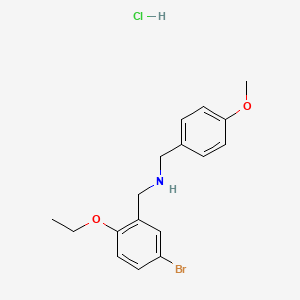![molecular formula C16H27ClN2O2 B4408182 1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408182.png)
1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride
Vue d'ensemble
Description
1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride, also known as IPEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPEM is a piperazine derivative that has been synthesized through various methods and has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, this compound has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. Additionally, this compound has been shown to inhibit the angiotensin II-induced contraction of rat aorta, which suggests that it may act as an antagonist of the angiotensin II receptor.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the inhibition of angiotensin II-induced contraction of rat aorta, and the induction of apoptosis in human hepatocellular carcinoma cells. Additionally, this compound has been shown to possess antitumor activity against human hepatocellular carcinoma cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride in lab experiments is its potent and selective antagonist activity against the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in anxiety and depression. Additionally, this compound has been shown to possess antitumor activity against human hepatocellular carcinoma cells, which makes it a potential drug candidate for the treatment of liver cancer. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies involving this compound.
Orientations Futures
There are several future directions for research involving 1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride. One direction is to further investigate its mechanism of action, particularly with respect to its antitumor activity against human hepatocellular carcinoma cells. Another direction is to study the potential therapeutic applications of this compound in other fields of research, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the safety and efficacy of this compound as a drug candidate for the treatment of hypertension and liver cancer.
Applications De Recherche Scientifique
1-[2-(3-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and cancer research. In neuroscience, this compound has been shown to act as a potent and selective antagonist of the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of hypertension, as it has been shown to inhibit the angiotensin II-induced contraction of rat aorta. In cancer research, this compound has been shown to possess antitumor activity against human hepatocellular carcinoma cells.
Propriétés
IUPAC Name |
1-methyl-4-[2-(3-propan-2-yloxyphenoxy)ethyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-14(2)20-16-6-4-5-15(13-16)19-12-11-18-9-7-17(3)8-10-18;/h4-6,13-14H,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZNACHNYNMPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2CCN(CC2)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408100.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)
![3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4408123.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4408129.png)
![4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408142.png)
amine hydrochloride](/img/structure/B4408147.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B4408153.png)

![4-[(ethylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4408166.png)
![4-[(ethylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4408190.png)

